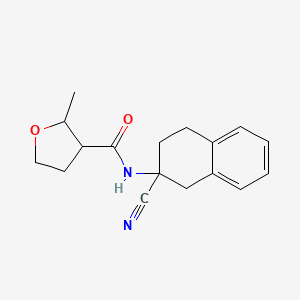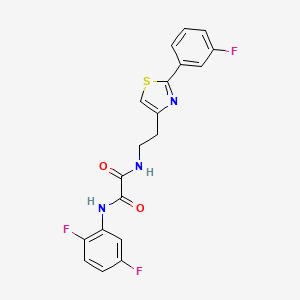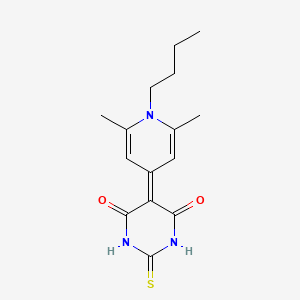![molecular formula C18H17F2N3O2 B2768376 1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one CAS No. 1817737-04-4](/img/structure/B2768376.png)
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of imidazolidinones and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Imidazolidin-4-ones in Bioactive Oligopeptides
Imidazolidin-4-ones are frequently used for skeletal modifications in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. These compounds are synthesized through the reaction of an alpha-aminoamide moiety with a ketone or an aldehyde, which then undergoes intramolecular cyclization. The process has shown unexpected stereoselectivity, influenced significantly by intramolecular hydrogen bonds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).
Antagonistic Activities of Imidazolidin-2-ones
Imidazolidin-2-ones have been identified as potent antagonists of specific biological receptors. For instance, they have shown significant in vitro and in vivo efficacy for the prevention and treatment of osteoporosis by targeting the alpha(v)beta(3) receptor. The synthesis of these compounds involves the strategic preparation of oxidized derivatives to support ongoing metabolism and safety studies (J. Hutchinson et al., 2003).
Antibacterial and Antifungal Applications
New derivatives of imidazolidin-2-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds, featuring varied aromatic substituents, have shown significant antimicrobial activities, highlighting their potential as new therapeutic agents (Y. Ammar et al., 2016).
CO2 Capture and Sequestration
Imidazolidin-2-ones have also been explored for environmental applications, such as CO2 capture and sequestration. A specific study demonstrated the reversible reaction of an ionic liquid incorporating an appended amine group with CO2, forming a carbamate salt. This showcases the compound's potential in nonvolatile, efficient CO2 capture technologies (Eleanor D. Bates et al., 2002).
Synthesis of Glycolurils and Analogues
The synthesis of glycolurils, including imidazolidin-2-ones, and their analogues has broad applications in pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing these compounds are of significant interest due to their widespread utility across various scientific and technological fields (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYYQQLOKRDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2768293.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2768295.png)
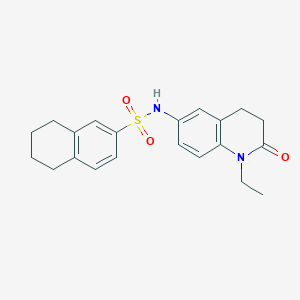
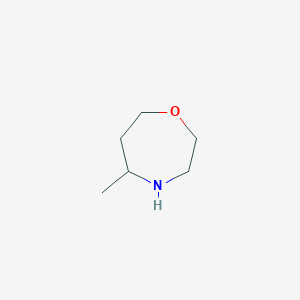
![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)
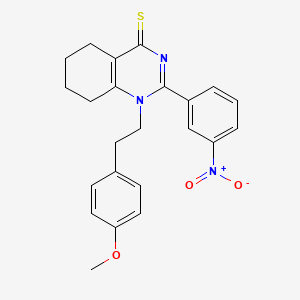
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
